
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid is a deuterated analog of methionine, an essential amino acid The presence of deuterium, a stable isotope of hydrogen, in place of a hydrogen atom, can significantly alter the compound’s metabolic and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid typically involves the deuteration of methionine. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is usually carried out under mild conditions to prevent the degradation of the amino acid structure.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process may include the use of specialized catalysts that facilitate the incorporation of deuterium into the target molecule. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are optimized to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The deuterium atom can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used to replace the deuterium atom, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate protein synthesis and degradation.
Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various applications, including nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid involves its incorporation into metabolic pathways similar to methionine. The presence of deuterium can alter the rate of enzymatic reactions, leading to differences in metabolic outcomes. The compound can interact with various molecular targets, including enzymes involved in amino acid metabolism, and may affect pathways related to protein synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
Methionine: The non-deuterated analog of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions.
Homocysteine: A sulfur-containing amino acid related to methionine metabolism.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which can lead to altered metabolic and chemical properties compared to its non-deuterated analogs. This makes it valuable for studies requiring stable isotope labeling and for the development of compounds with potentially improved pharmacokinetic profiles.
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i4D |
InChI Key |
FFEARJCKVFRZRR-ZVRRFCHQSA-N |
Isomeric SMILES |
[2H][C@](CCSC)(C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


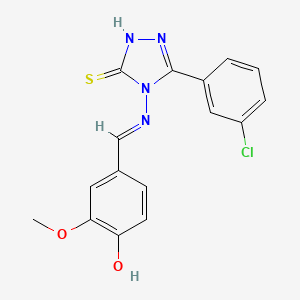
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)

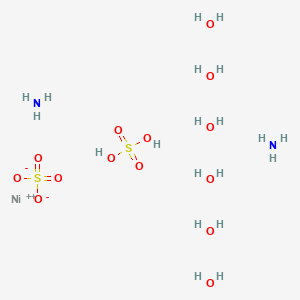
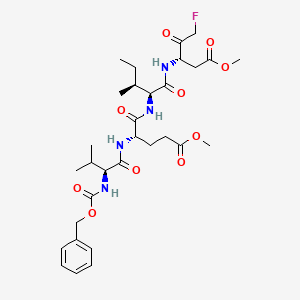

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
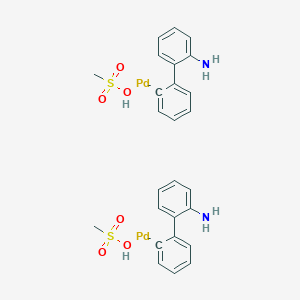

![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
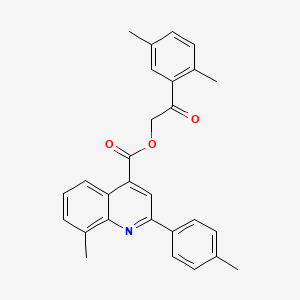
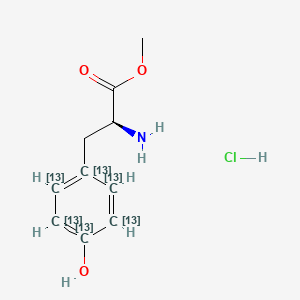
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
